tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with a formyl group at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 5. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling derivatization at the formyl group for applications in drug discovery, particularly as a building block for antimalarial and kinase inhibitor candidates .
Properties
IUPAC Name |
tert-butyl 3-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,8H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFMZWZPINYLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC=C2C=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cycloaddition of azides and alkynes in the presence of copper catalysts can be employed to form the imidazo[1,2-a]pyrazine core . The reaction conditions often involve the use of solvents like tert-butyl alcohol and water, and the process is carried out at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the imidazo[1,2-a]pyrazine core can engage in π-π stacking interactions with aromatic residues .
Comparison with Similar Compounds
Comparison with Structural Analogs
The imidazo[1,2-a]pyrazine scaffold is highly modular. Below is a detailed comparison of tert-butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate with key analogs:
Physicochemical and Pharmacokinetic Profiles
- LogP and Solubility : The bromo analog exhibits moderate lipophilicity (LogP 1.67), while the hydroxymethyl derivative is more polar. The formyl variant is expected to have intermediate properties, balancing reactivity and membrane permeability .
- The formyl group’s impact on CYP inhibition remains unstudied but could vary due to its electrophilic nature .
- Synthetic Accessibility : Bromo and hydroxymethyl derivatives are synthesized via NBS bromination or HATU-mediated coupling, respectively. The formyl group may require oxidation of a hydroxymethyl precursor or Vilsmeier-Haack formylation .
Antimalarial Activity
- Imidazo[1,2-a]pyrazine derivatives with aryl/amino substituents (e.g., compound 25 in ) show potent antimalarial activity (IC50 < 100 nM) against Plasmodium falciparum. The formyl group’s role in enhancing target binding (e.g., via covalent interactions) is under exploration .
- SAR Insights : Bulkier substituents at position 3 improve potency but may reduce solubility. The formyl group offers a balance between reactivity and steric demand .
SuFEx Chemistry
- Sulfonamide and sulfonyl fluoride derivatives (e.g., compound SI-1 in ) of imidazo[1,2-a]pyrazine are used in sulfur-fluoride exchange (SuFEx) reactions for covalent inhibitor development. The formyl group could facilitate further diversification via click chemistry .
Biological Activity
tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-a]pyrazine structure with a molecular formula of CHNO and a molecular weight of approximately 253.30 g/mol. Its structural characteristics contribute to its reactivity and interaction capabilities, making it a versatile intermediate in organic synthesis and a candidate for various biological applications .
Biological Activities
Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit notable biological activities. The specific biological activities associated with this compound include:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating moderate activity .
- Beta-Secretase Inhibition : The compound has been identified as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. This inhibition suggests potential therapeutic applications in neurodegenerative disorders .
- Anti-inflammatory Effects : Some derivatives of imidazo[1,2-a]pyrazine have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNFα and IL-6 in various cellular models .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that the compound interacts with specific biological targets through hydrogen bonding and hydrophobic interactions due to its unique functional groups.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:
- Condensation Reactions : Utilizing formylation reactions to introduce the formyl group into the imidazo[1,2-a]pyrazine framework.
- Esterification : The formation of the tert-butyl ester is typically conducted using acid chlorides or anhydrides under basic conditions.
Comparison of Similar Compounds
The following table summarizes some structurally similar compounds along with their CAS numbers and similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 345311-03-7 | 0.84 |
| tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 949922-61-6 | 0.77 |
| tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | 323578-38-7 | 0.60 |
Case Studies
A recent study evaluated the efficacy of this compound in a mouse model for Alzheimer's disease. The results indicated significant reductions in amyloid plaque formation when treated with this compound compared to control groups. This study underscores the potential for this compound in developing therapeutic strategies for neurodegenerative diseases.
Q & A
Q. How to resolve discrepancies in anti-malarial IC₅₀ values for structural analogs?
- Methodological Answer : Use QSAR models to correlate structural features with activity. For imidazolopiperazines, artificial neural networks (ANN) identified substituent effects (e.g., benzo[d][1,3]dioxol-5-ylamino groups improved IC₅₀ from 63 nM to >10,000 nM) . Validate hypotheses via iterative synthesis (e.g., bromination/amination in ) and dose-response assays.
Q. What strategies improve Boc deprotection efficiency during intermediate synthesis?
- Methodological Answer : Deprotection with TFA in DCM (2–4 hours, room temperature) achieves >90% yield. Post-reaction, neutralize with NaHCO₃, dry organic layers (MgSO₄), and concentrate under reduced pressure. For acid-sensitive intermediates, HCl/dioxane (4 M) is preferable .
Q. How to design a structure-activity relationship (SAR) study for imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer :
- Variable Substituents : Modify formyl, aryl, or alkyl groups (e.g., 4-fluorophenyl vs. p-tolyl in ).
- Biological Testing : Measure IC₅₀ against target pathogens (e.g., P. falciparum 3D7/W2 strains) .
- Computational Modeling : Apply ANN or DFT to predict electronic/steric effects on binding .
Data Analysis & Validation
Q. How to handle conflicting solubility or stability data in analogs?
- Methodological Answer : Cross-validate experimental conditions:
- Solubility : Compare SILICOS-IT predictions with shake-flask assays (e.g., 7.34 mg/mL experimental vs. 6.52 mg/mL predicted in ).
- Stability : Monitor degradation via LC-MS under stress conditions (pH, temperature) .
Q. What purification methods resolve closely related intermediates?
- Methodological Answer :
- Chromatography : Use gradient elution (2.5%–10% MeOH in DCM) on SiO₂ for polar impurities .
- Crystallization : Optimize solvent polarity (e.g., DCM/hexane for tert-butyl carbamates) .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
